molecular formula C21H21F3N2O2 B3614634 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one

Cat. No.: B3614634
M. Wt: 390.4 g/mol
InChI Key: QUAWHEFMBQCBTD-UHFFFAOYSA-N
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Description

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with difluorobenzoyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of Difluorobenzoyl Group: The difluorobenzoyl group is introduced via acylation reactions using difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorobenzoyl and fluorophenyl groups facilitate binding to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Shares the difluorobenzoyl group but differs in the piperidine ring structure.

    4-(4-(2,4-Difluorobenzoyl)-1-piperazinyl)pyridinium: Contains a pyridinium ring instead of the fluorophenyl group.

    4-(2,4-Difluorobenzoyl)-1-(diphenylmethyl)piperazin-1-ium: Features a diphenylmethyl group in place of the butan-1-one moiety.

Uniqueness

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of both difluorobenzoyl and fluorophenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-2-3-20(27)14-4-7-19(18(24)12-14)25-8-10-26(11-9-25)21(28)16-6-5-15(22)13-17(16)23/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAWHEFMBQCBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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